(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid
Beschreibung
(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid (CAS: 1217501-30-8) is a boronic acid derivative featuring a benzo[b]thiophene core substituted with a triethylsilyl group at the 2-position and a boronic acid moiety at the 7-position. Its molecular formula is C₁₄H₂₁BO₂SiS, with a molecular weight of 292.28 g/mol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic organic chemistry for constructing biaryl systems .
Notably, benzo[b]thiophene-containing boronic acids are recognized for their inhibitory activity against β-lactamases, enzymes responsible for antibiotic resistance in bacteria. The rigid aromatic system of benzo[b]thiophene provides structural stability, making it a promising scaffold for drug design .
Eigenschaften
IUPAC Name |
(2-triethylsilyl-1-benzothiophen-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2SSi/c1-4-19(5-2,6-3)13-10-11-8-7-9-12(15(16)17)14(11)18-13/h7-10,16-17H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBZXNSUWPJLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=C(S2)[Si](CC)(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675410 | |
| Record name | [2-(Triethylsilyl)-1-benzothiophen-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-30-8 | |
| Record name | B-[2-(Triethylsilyl)benzo[b]thien-7-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Triethylsilyl)-1-benzothiophen-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in biological systems.
Mode of Action
Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function.
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s predicted properties such as boiling point and density suggest that it may have certain bioavailability characteristics.
Result of Action
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may have a variety of effects at the molecular and cellular level.
Action Environment
The compound is stable in air but can hydrolyze under strong acid or base conditions. This suggests that environmental factors such as pH could influence the compound’s action, efficacy, and stability.
Biologische Aktivität
(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid is a compound of interest due to its potential applications in medicinal chemistry, particularly as a therapeutic agent targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and its potential therapeutic applications.
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in enzyme inhibition and molecular recognition processes.
-
Enzyme Inhibition :
- Boronic acids often act as inhibitors of serine proteases and β-lactamases by binding to the active site of these enzymes. The structural similarity of (2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid to known inhibitors suggests it may exhibit similar properties.
- Studies indicate that boronic acids can stabilize the transition state of enzymatic reactions, thereby enhancing their inhibitory effects on target enzymes .
- Signal Transduction Modulation :
Antimicrobial Activity
Recent investigations into related compounds have shown that benzo[b]thiophene derivatives exhibit significant antimicrobial properties. For instance, benzo(b)thiophene-2-boronic acid has demonstrated inhibitory effects against AmpC β-lactamase with a Ki of 27 nM, suggesting that (2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid may also possess similar antimicrobial efficacy .
Anticancer Activity
Research into benzo[b]thiophene derivatives has revealed their potential as anticancer agents. Compounds targeting the RhoA/ROCK pathway have shown promise in inhibiting cancer cell proliferation. The structural characteristics of (2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid may allow it to interact with these pathways effectively .
Case Studies and Research Findings
- In Vitro Studies :
- A study evaluating the cytotoxic effects of similar boronic acid compounds on cancer cell lines indicated that modifications to the thiophene ring significantly influenced cellular uptake and cytotoxicity profiles. The presence of triethylsilyl groups may enhance lipophilicity, improving membrane penetration .
- Synergistic Effects :
- In combination with β-lactam antibiotics, boronic acids have been shown to reduce minimum inhibitory concentrations (MICs) against resistant bacterial strains significantly. This suggests that (2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid could be explored for use alongside existing antibiotics to combat drug-resistant infections .
Data Table: Biological Activity Summary
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-2-boronic Acid Derivatives
- Structure : Lack the triethylsilyl group at the 2-position.
- Function: Demonstrated nanomolar potency against AmpC β-lactamase. Substitutions at C5 and C7 positions modulate pharmacokinetics and binding affinity .
Acyclic Boronic Acids (e.g., β-Amidoboronic Acids)
- Structure : Flexible backbone lacking aromatic constraints.
- Function: Inhibit metallo-β-lactamases via non-covalent interactions, mimicking transition states .
- Comparison : The benzo[b]thiophene core in the target compound provides rigidity, enabling precise interactions with enzyme active sites. This may enhance specificity compared to acyclic analogs .
Wulff-Type Boronic Acids (e.g., 2-(N-Methyl-Aminomethyl)Phenylboronic Acid)
- Structure: Feature aminomethyl groups for saccharide binding.
- Function : Used in saccharide sensing via boronic ester formation with diols .
- Comparison : The triethylsilyl group in the target compound may reduce water solubility but improve stability in organic solvents, making it more suitable for hydrophobic environments .
Phenylboronic Acid Derivatives (e.g., [2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid)
- Structure : Phenyl rings substituted with methoxyethyl groups.
- Function : Inhibit fungal histone deacetylases (HDACs) at micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-(triethylsilyl)benzo[b]thiophen-7-yl)boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium or nickel catalysts. For example, nickel complexes like [(dppf)NiCl₂] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) enable efficient coupling of benzo[b]thiophen-7-yl boronic acids with heteroaryl halides under mild conditions (50–70°C) using bases like K₃PO₄ . Key factors include:
- Catalyst selection : Nickel-based systems tolerate pyridine substrates better than palladium .
- Boronic acid stability : Deboronation risks require controlled temperatures (<100°C) and inert atmospheres .
- Functional group compatibility : Aldehydes, esters, and nitriles remain intact during coupling .
Q. What purification challenges arise with boronic acid derivatives, and how can they be mitigated?
- Methodological Answer : Boronic acids often bind irreversibly to silica gel during column chromatography and form boroxins (cyclic trimers) upon dehydration. Strategies include:
- Derivatization : Conversion to pinacol boronate esters improves stability and chromatographic behavior .
- Low-temperature protocols : Avoid heating during solvent removal to prevent boroxin formation .
- Alternative stationary phases : Use reverse-phase or ion-exchange resins instead of silica .
Q. How is the compound characterized structurally, particularly given quadrupolar broadening in NMR?
- Methodological Answer : ¹¹B NMR is critical for confirming boronic acid identity (δ ~29–30 ppm for arylboronic acids). However, the boron-bound carbon in ¹³C NMR is often undetectable due to quadrupolar effects. X-ray crystallography is preferred for unambiguous structural elucidation . For intermediates, HRMS and IR (B-O stretching ~1350 cm⁻¹) provide complementary data .
Advanced Research Questions
Q. How can structure-based drug design (SBDD) optimize this compound for β-lactamase inhibition?
- Methodological Answer : The triethylsilyl group enhances lipophilicity, improving membrane permeability for targeting bacterial enzymes like class A/C β-lactamases. Key steps include:
- X-ray crystallography : Resolve binding modes with AmpC or TEM-1 β-lactamases to identify critical hydrogen bonds (e.g., B-OH with Ser64) .
- Thermodynamic mutant cycles : Quantify binding energy contributions of specific residues (e.g., ΔΔG measurements for Asn152 mutations in AmpC) .
- SAR studies : Compare inhibition potency (IC₅₀) against analogous compounds lacking the silyl group to assess steric/electronic effects .
Q. What catalytic systems enhance its utility in synthesizing hetero-biaryl scaffolds via cross-coupling?
- Methodological Answer : Heteroaryl boronic acids are prone to protodeboronation, requiring tailored catalysts:
- Nickel(0) precatalysts : [(dppf)₂Ni⁰] enables rapid coupling (10 min, RT) with 3-chloropyridine (81% yield) .
- Magnetic nanoparticle-supported Cu : Fe₃O₄@AMBA-CuI achieves >90% yield in diaryl sulfide synthesis, with recyclability for 6 cycles .
- Ligand effects : Chelating ligands (dppf) stabilize catalysts against coordinating heteroarenes like pyridines .
Q. How do conflicting data on boronic acid bioactivity (e.g., tubulin inhibition vs. apoptosis) inform mechanism-of-action studies?
- Methodological Answer : Discrepancies arise from off-target effects. Resolve via:
- Comparative COMPARE analysis : Assess correlation coefficients (r) between growth inhibition profiles (e.g., r = 0.553 vs. combretastatin A-4 suggests divergent targets) .
- FACScan apoptosis assays : Time-course flow cytometry (e.g., Jurkat cells treated at >10⁻⁸ M for 8h) distinguishes tubulin disruption from caspase activation .
- In vitro tubulin polymerization : Confirm direct inhibition (IC₅₀ = 21–22 µM) using purified tubulin and paclitaxel controls .
Q. What strategies stabilize boronic acids in aqueous media for biological assays?
- Methodological Answer : Hydrolytic instability is mitigated by:
- pH control : Buffers at pH 7.4–8.5 stabilize the boronate anion .
- Formulation with cyclodextrins : Enhances solubility and reduces decomposition .
- Prodrug approaches : Convert to boronate esters (e.g., pinacol) that hydrolyze in vivo .
Q. How can mechanistic studies clarify its role in copper-catalyzed C–S bond formation?
- Methodological Answer : For reactions with S₈ and heteroaryl halides:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
